molecular formula C11H11FN4O B1475753 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 2034460-56-3

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B1475753
CAS No.: 2034460-56-3
M. Wt: 234.23 g/mol
InChI Key: JWAYNCWXNSMRKT-UHFFFAOYSA-N
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Description

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide led to the formation of compounds with 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, showing good or moderate antimicrobial activity against various microorganisms (Bayrak et al., 2009).

Herbicidal Activity

  • A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated moderate to high herbicidal activity against certain graminaceous plants without harming crops (Tajik & Dadras, 2011).

Anticancer Properties

  • Research on the synthesis and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs showed that certain compounds had potent antibacterial activity and low cytotoxicity, making them potential candidates for anticancer agents (Desai et al., 2016).
  • Another study synthesized a series of 1,3,4-oxadiazoles and evaluated their anticancer activity against various human cancer cell lines. Some compounds displayed significant cytotoxicity, indicating potential for cancer treatment (Abdo & Kamel, 2015).

Antimycobacterial Activity

  • Synthesized 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were evaluated for their in vitro antimycobacterial activity. Some compounds showed promising activity against Mycobacterium tuberculosis strains, including drug-resistant ones (Navarrete-Vázquez et al., 2007).

Electronic and Photoluminescent Applications

  • A study on the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s showed that these polymers exhibit high thermal stability, making them suitable for electronic and photoluminescent applications (Hamciuc et al., 2005).

Structural Analysis and Antitumor Activity

  • Novel 1,2,4-oxadiazoles and trifluoromethylpyridines were designed and analyzed for their structure and potential as antitumor agents. Some compounds exhibited significant anti-cancer activity, highlighting their potential in medical applications (Maftei et al., 2016).

Properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-8-5-9(14-6-8)11-15-10(16-17-11)7-1-3-13-4-2-7/h1-4,8-9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAYNCWXNSMRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
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5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
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5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
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5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
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5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
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5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

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